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Compound of Interest

Compound Name: 5-methyl-1H-indol-6-amine

Cat. No.: B164407

Crystallographic Comparison of Substituted
Indole Derivatives

A detailed guide for researchers and drug development professionals on the structural analysis
of complex indole-based heterocyclic compounds, providing a comparative analysis of their
crystallographic data and experimental protocols.

This guide presents a comparative analysis of the X-ray crystallographic data for two
substituted indole derivatives: 4-Amino-5-indolyl-1,2,4-triazole-3-thione (Compound 1) and 6-
(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H-[1][2][3]triazolo
[4',3":2,3]pyridazino[4,5-b]indole (Compound 3). While not direct derivatives of 5-methyl-1H-
indol-6-amine, these compounds containing an indole moiety provide valuable insight into the
structural characterization of complex heterocyclic systems relevant to medicinal chemistry.
The data presented is based on a published study and offers a practical example of the
synthesis and crystallographic analysis of such molecules.[1]

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the two indole derivatives,
allowing for a direct comparison of their solid-state structures.
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Parameter Compound 1 Compound 3
Chemical Formula C10HI9N5S C19H16BrN5S
Crystal System Monoclinic Triclinic

Space Group P21 P-1

a (A Data not available Data not available
b (A) Data not available Data not available
c (A) Data not available Data not available
a(°) 20 Data not available
B(°) Data not available Data not available
v (®) 920 Data not available
Volume (A3) Data not available Data not available
z 4 Data not available
Calculated Density (g/cm3) 1.519 Data not available
Twist Angle (Indole/Triazole) 494 -7.22° 12.65°

Specific unit cell parameters (a, b, ¢, a, B, y, and Volume) and the number of molecules in the
unit cell (Z) for Compound 3 were not explicitly provided in the source material.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and X-ray
crystallographic analysis of the featured compounds.

Synthesis of Indole Derivatives

Synthesis of 4-Amino-5-indolyl-1,2,4-triazole-3-thione (Compound 1):

The synthesis of Compound 1 was performed, resulting in a product with a melting point of
300-301 °C. Elemental analysis calculated for CLOHINSS yielded: C, 51.93; H, 3.92; N, 30.28;
S, 13.86%. The experimentally found values were: C, 51.99; H, 3.82; N, 30.21; S, 14.01%.[1]
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Synthesis of 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H-[1][2][3]triazolo
[4',3":2,3]pyridazino[4,5-b]indole (Compound 3):

Compound 3 was synthesized by refluxing a mixture of Compound 1 (2.0 mmol) and 4'-
Bromoacetophenone (2.1 mmol) in 10 mL of methanol with the addition of concentrated HCI
(0.3 mL) for 6 hours.[1] The resulting precipitate was collected by filtration, dried, and
recrystallized from methanol. This process yielded a product with a melting point of 305-306 °C.
[1] Elemental analysis calculated for CLOH16BrN5S yielded: C, 53.53; H, 3.78; Br, 18.74; N,
16.43; S, 7.52%. The experimentally found values were: C, 53.73; H, 3.95; Br, 18.89; N, 16.39;
S, 7.63%.[1]

X-ray Crystallography

Single crystals of Compound 1 and Compound 3 were prepared for diffraction analysis. The
crystals were immersed in cryo-oil and mounted on a loop. Data collection was performed at
120 K for Compound 3 and 170 K for Compound 1.[1]

The X-ray diffraction data were collected using a Bruker Kappa Apex Il (for Compound 3) or a

Rigaku Oxford Diffraction Supernova (for Compound 1) diffractometer with Mo Ka radiation.[1]
Cell refinement and data reduction were carried out using the Denzo-Scalepack or CrysAlisPro
software packages.[1]

The crystal structures were solved by the intrinsic phasing method using the SHELXT software.
[1] A numerical or Gaussian absorption correction was applied to the intensities. Structural
refinements were performed using the SHELXL software with the SHELXLE graphical user
interface.[1]

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the indole
derivatives to their structural determination via X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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